molecular formula C15H21BrN2O6S B3939756 1-(3-bromobenzyl)-4-(ethylsulfonyl)piperazine oxalate

1-(3-bromobenzyl)-4-(ethylsulfonyl)piperazine oxalate

Cat. No. B3939756
M. Wt: 437.3 g/mol
InChI Key: YRMFCEDMDIHMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzyl)-4-(ethylsulfonyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in scientific research for its unique properties, which make it an ideal candidate for studying various biological processes.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzyl)-4-(ethylsulfonyl)piperazine oxalate involves the modulation of various biological processes, including the regulation of ion channels and neurotransmitter release. This compound has been shown to bind to specific sites on ion channels and modulate their activity, resulting in the regulation of ion flow across the cell membrane. Additionally, this compound has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, resulting in the regulation of various physiological processes.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-(ethylsulfonyl)piperazine oxalate has been shown to have various biochemical and physiological effects. This compound has been shown to modulate the activity of ion channels, resulting in the regulation of ion flow across the cell membrane. Additionally, this compound has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, resulting in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

1-(3-bromobenzyl)-4-(ethylsulfonyl)piperazine oxalate has several advantages and limitations for lab experiments. One of the advantages of this compound is its ability to modulate the activity of ion channels and neurotransmitter release, making it an ideal candidate for studying various biological processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1-(3-bromobenzyl)-4-(ethylsulfonyl)piperazine oxalate in scientific research. One direction is the development of new drugs and therapies for various diseases, including cancer, epilepsy, and Alzheimer's disease. Additionally, this compound may be used to study the mechanism of action of various biological processes, including the regulation of ion channels, neurotransmitter release, and receptor activation. Finally, this compound may be used to develop new tools and techniques for studying various biological processes, including the development of new imaging techniques and biosensors.

Scientific Research Applications

1-(3-bromobenzyl)-4-(ethylsulfonyl)piperazine oxalate has been extensively used in scientific research due to its potential applications in various fields. This compound has been used to study the mechanism of action of various biological processes, including the regulation of ion channels, neurotransmitter release, and receptor activation. Additionally, this compound has been used in the development of new drugs and therapies for various diseases, including cancer, epilepsy, and Alzheimer's disease.

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S.C2H2O4/c1-2-19(17,18)16-8-6-15(7-9-16)11-12-4-3-5-13(14)10-12;3-1(4)2(5)6/h3-5,10H,2,6-9,11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMFCEDMDIHMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromophenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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